molecular formula C16H13ClF3NO2 B2405416 2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol CAS No. 1232820-41-5

2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol

Cat. No.: B2405416
CAS No.: 1232820-41-5
M. Wt: 343.73
InChI Key: SOXMVJFSDSKQCI-ZVBGSRNCSA-N
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Description

2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol is a synthetic organic compound characterized by the presence of a phenol group, an imine linkage, and various substituents including chloro and trifluoromethyl groups

Preparation Methods

The synthesis of 2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol typically involves the condensation of 4-chloro-2-(trifluoromethyl)aniline with 6-ethoxy-2-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The imine linkage can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinones, amines, and substituted derivatives.

Scientific Research Applications

2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the imine linkage can interact with nucleophilic sites in enzymes and receptors. The chloro and trifluoromethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol include:

    4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol: Differing by the position of the ethoxy group.

    2,6-dichloro-4-(trifluoromethyl)aniline: Lacking the imine linkage and phenol group.

    4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol: Differing by the presence of a methoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[[4-chloro-2-(trifluoromethyl)phenyl]iminomethyl]-6-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-2-23-14-5-3-4-10(15(14)22)9-21-13-7-6-11(17)8-12(13)16(18,19)20/h3-9,22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXMVJFSDSKQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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